3-Chloro-4-(difluoromethoxy)phenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(difluoromethoxy)-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2NO2/c9-6-3-5(12-4-13)1-2-7(6)14-8(10)11/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTMPJBCJHOVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600618 | |

| Record name | 2-Chloro-1-(difluoromethoxy)-4-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39479-97-5 | |

| Record name | 2-Chloro-1-(difluoromethoxy)-4-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(difluoromethoxy)-4-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-(difluoromethoxy)phenyl isocyanate CAS number

An In-depth Technical Guide to 3-Chloro-4-(difluoromethoxy)phenyl isocyanate

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 39479-97-5), a specialized chemical intermediate. Intended for researchers, medicinal chemists, and professionals in drug development and materials science, this document delves into the compound's physicochemical properties, a validated synthesis protocol, key chemical reactions, and critical safety and handling procedures. The guide emphasizes the causality behind experimental choices and provides actionable insights grounded in established chemical principles.

Introduction and Strategic Importance

This compound is a substituted aromatic isocyanate whose value lies in the unique combination of its functional groups. The highly reactive isocyanate moiety (–N=C=O) serves as a powerful electrophilic handle for forming stable covalent bonds, while the chloro (–Cl) and difluoromethoxy (–OCHF₂) groups modulate the molecule's electronic properties, lipophilicity, and metabolic stability.

The difluoromethoxy group is a particularly valuable bioisostere for hydroxyl or methoxy groups in drug design. It can enhance membrane permeability and resist metabolic degradation, potentially improving the pharmacokinetic profile of a parent molecule.[1] As such, this isocyanate is a key building block for introducing this desirable moiety into complex molecular architectures, particularly in the synthesis of novel therapeutic agents and advanced polymers.

Physicochemical and Spectroscopic Data

A clear understanding of a reagent's physical properties is fundamental to its effective use in synthesis and process development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 39479-97-5 | [2][3] |

| Molecular Formula | C₈H₄ClF₂NO₂ | [2][3] |

| Molecular Weight | 219.57 g/mol | [2][3] |

| Synonyms | 2-Chloro-1-(difluoromethoxy)-4-isocyanatobenzene | [2] |

| Physical Form | Colorless liquid | [2] |

| Purity (Typical) | ≥98% | [2] |

While detailed spectroscopic data is proprietary to manufacturers, standard analytical techniques are used for quality control. Fourier-Transform Infrared (FTIR) spectroscopy would confirm the presence of the prominent isocyanate (–N=C=O) stretch, typically appearing as a strong, sharp band around 2250–2275 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is used to confirm the precise molecular structure, and Gas Chromatography-Mass Spectrometry (GC-MS) is employed to assess purity and identify trace impurities.[4]

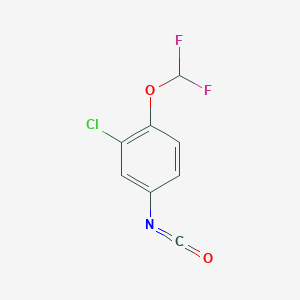

Caption: Chemical structure of the title compound.

Synthesis Protocol: From Aniline to Isocyanate

The most reliable and common method for synthesizing aryl isocyanates is through the phosgenation of the corresponding aniline precursor. This process involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with phosgene or a safer, solid phosgene equivalent like triphosgene. The use of triphosgene is preferred in laboratory settings to mitigate the extreme hazards associated with gaseous phosgene.[5][6]

Expertise in Action: Causality Behind the Protocol

The following protocol is a robust, self-validating system. Each step is designed to control the reaction's thermodynamics and kinetics, minimizing side reactions and maximizing yield and purity.

-

Why an Inert Solvent? The reaction is conducted in an anhydrous, inert solvent like toluene or dichloromethane to prevent the highly reactive isocyanate product from reacting with water or other protic solvents.[5]

-

Why a Tertiary Amine Base? A non-nucleophilic tertiary amine (e.g., triethylamine) is added to scavenge the HCl gas produced during the reaction.[5] This prevents the formation of an unreactive aniline hydrochloride salt and drives the reaction to completion.

-

Why Temperature Control? The initial addition is performed at a low temperature (0 °C) to control the exothermic reaction between the aniline and triphosgene. The reaction is then gradually heated to ensure the complete conversion of intermediate carbamoyl chlorides to the final isocyanate product.[6]

Step-by-Step Laboratory Synthesis

Disclaimer: This procedure should only be performed by trained chemists in a well-ventilated chemical fume hood with appropriate personal protective equipment.

-

Reactor Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet/scrubber (to neutralize HCl gas). Maintain a dry, inert atmosphere using a nitrogen or argon inlet.

-

Charge Reagents: Dissolve triphosgene (0.4 equivalents) in anhydrous toluene. In the dropping funnel, prepare a solution of 3-chloro-4-(difluoromethoxy)aniline (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene.

-

Initial Reaction (Low Temperature): Cool the triphosgene solution to 0 °C using an ice bath. Slowly add the aniline/triethylamine solution from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion (High Temperature): After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC until the starting aniline is consumed.

-

Workup and Purification:

-

Cool the mixture to room temperature.

-

Filter the mixture to remove the triethylamine hydrochloride salt precipitate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound as a colorless liquid.

-

Caption: A representative workflow for the synthesis of the target isocyanate.

Chemical Reactivity and Core Applications

The synthetic utility of this compound is dominated by the electrophilicity of the central carbon atom in the isocyanate group. It readily reacts with a wide range of nucleophiles.

Caption: General reaction pathway of an isocyanate with a nucleophile (Nu-H).

-

Reaction with Alcohols: Forms stable urethane (carbamate) linkages. This is a cornerstone reaction in polyurethane chemistry and is also used in drug synthesis to link molecular fragments.[7]

-

Reaction with Amines: Forms highly stable urea linkages. This reaction is extremely common in medicinal chemistry for the synthesis of kinase inhibitors and other targeted therapies. The urea moiety can act as a rigid linker and a hydrogen bond donor/acceptor, critical for binding to protein targets.[8][9]

-

Reaction with Water: Reacts with water or moisture to form an unstable carbamic acid, which rapidly decomposes to the corresponding aniline (3-chloro-4-(difluoromethoxy)aniline) and carbon dioxide gas. This highlights the need for anhydrous storage and reaction conditions.

Applications in Drug Discovery: This reagent is an ideal candidate for structure-activity relationship (SAR) studies. By reacting it with a library of amines or alcohols, medicinal chemists can rapidly generate a series of novel compounds with the chloro-difluoromethoxy phenyl urea/carbamate core, probing for enhanced biological activity.[9] Its structural elements are found in molecules designed for oncology and infectious diseases.[8][9]

Environmental, Health, and Safety (EHS) Protocol

Isocyanates as a class are hazardous compounds requiring strict handling protocols. While a specific safety data sheet for this exact compound is not publicly indexed, data from structurally similar isocyanates provides authoritative guidance.[10][11][12]

Trustworthy Safety is a Self-Validating System: Adherence to the following protocols creates a safe operating environment.

| Hazard Category | Protocol and Rationale |

| Inhalation | Acute Toxicity/Irritation. Perform all manipulations in a certified chemical fume hood. Isocyanate vapors can cause severe respiratory irritation and may lead to sensitization (chemical asthma). |

| Skin/Eye Contact | Corrosive/Irritant. Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield.[11][13] Accidental contact can cause severe irritation or chemical burns. Emergency eyewash stations and safety showers must be immediately accessible.[12] |

| Ingestion | Toxic. Do not eat, drink, or smoke in the laboratory.[13] In case of ingestion, seek immediate medical attention. |

| Reactivity | Moisture Sensitive. Reacts with water, potentially generating gas (CO₂) and causing pressure buildup in sealed containers. |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible materials (e.g., acids, bases, alcohols).[10] Storage under an inert atmosphere (nitrogen or argon) is recommended to ensure long-term stability.[14] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Unwanted isocyanate can be slowly quenched by adding it to a stirred solution of a decontaminating fluid (e.g., water/isopropanol/ammonia). |

Conclusion

This compound is a high-value, specialized reagent with significant potential in the fields of medicinal chemistry and materials science. Its utility is derived from the reliable and versatile reactivity of the isocyanate group, combined with the beneficial physicochemical properties imparted by the difluoromethoxy substituent. A thorough understanding of its synthesis, reactivity, and stringent handling requirements, as detailed in this guide, is essential for its safe and effective application in advanced research and development.

References

- Pi Chemicals System. 3-Chloro-4-(difluoromethoxy)

- ChemicalBook. 3-CHLORO-4-(DIFLUOROMETHOXY)

- ChemicalBook. 3-CHLORO-4-(DIFLUOROMETHOXY)

- Thermo Fisher Scientific.

- Echemi.

- CymitQuimica. Safety Data Sheet - (3-Chloro-4-(difluoromethoxy)phenyl)methanol.

- Thermo Fisher Scientific.

- New Jersey Department of Health.

- Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-3-(trifluoromethyl)

- ChemicalBook. 4-Chloro-3-(trifluoromethyl)

- NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)

- NINGBO INNO PHARMCHEM CO.,LTD. Antimalarial Breakthroughs: The Contribution of 4-Chloro-3-(trifluoromethyl)

- Google Patents.

- Benchchem. Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.

- American Laboratory. An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry.

- Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Pi Chemicals System [pipharm.com]

- 3. 39479-97-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 6. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]

- 7. americanlaboratory.com [americanlaboratory.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. nj.gov [nj.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to 3-Chloro-4-(difluoromethoxy)phenyl Isocyanate: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

3-Chloro-4-(difluoromethoxy)phenyl isocyanate is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structural combination—a reactive isocyanate group, a deactivating chloro substituent, and a lipophilic, metabolically stable difluoromethoxy group—provides a powerful tool for medicinal chemists. The isocyanate moiety serves as an electrophilic handle for the facile formation of urea, carbamate, and thiocarbamate linkages, which are prevalent pharmacophores in numerous drug candidates. The chloro and difluoromethoxy groups modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable reagent for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery.

Physicochemical and Structural Properties

The strategic arrangement of substituents on the phenyl ring dictates the compound's reactivity and physical characteristics. The difluoromethoxy group, in particular, is a notable bioisostere for methoxy or hydroxyl groups, offering increased lipophilicity and resistance to metabolic O-demethylation without introducing significant steric bulk.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 39479-97-5 | [1][2] |

| Molecular Formula | C8H4ClF2NO2 | [1][2] |

| Molecular Weight | 219.57 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Synonyms | 2-Chloro-1-(difluoromethoxy)-4-isocyanatobenzene | [1][2] |

These properties make it a versatile reagent for a variety of organic synthesis applications, particularly in the development of new therapeutic agents.

Synthesis and Manufacturing

The most common and industrially viable route to this compound begins with the corresponding aniline precursor, 3-Chloro-4-(difluoromethoxy)aniline. The transformation of the amine group to the isocyanate is typically achieved through phosgenation, using phosgene (COCl2) or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).

The use of triphosgene is often preferred in laboratory settings due to its solid state, which makes it safer and easier to handle than gaseous phosgene. The reaction is generally performed in an inert solvent, such as dichloromethane or toluene, and may involve a base to neutralize the HCl byproduct.

Exemplary Laboratory Synthesis Protocol

Objective: To synthesize this compound from its corresponding aniline using triphosgene.

Materials:

-

3-Chloro-4-(difluoromethoxy)aniline

-

Triphosgene

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Stir plate, round-bottom flask, dropping funnel, and standard glassware

Procedure:

-

In a well-ventilated fume hood, dissolve 3-Chloro-4-(difluoromethoxy)aniline in anhydrous DCM (approx. 0.1 M concentration).

-

Add water and sodium bicarbonate (2.0 equivalents) to the solution.

-

While stirring vigorously, add a solution of triphosgene (0.4 equivalents) in DCM dropwise to the biphasic mixture.

-

Allow the reaction to stir for 30-60 minutes at room temperature, monitoring the disappearance of the aniline starting material by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic and aqueous layers.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers and dry over anhydrous Na2SO4.

-

Filter the drying agent and use the resulting isocyanate solution immediately in the next synthetic step, as isocyanates are moisture-sensitive and can degrade upon storage or purification via chromatography.[3]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic character of the isocyanate functional group (-N=C=O). The central carbon atom is highly susceptible to nucleophilic attack, leading to the formation of stable adducts. This reactivity is the cornerstone of its application as a building block.

-

Reaction with Amines: Primary and secondary amines readily react with the isocyanate to form substituted ureas. This is one of the most common and important reactions, as the urea linkage is a key structural motif in many biologically active molecules, including kinase inhibitors.[4][5]

-

Reaction with Alcohols: Alcohols add across the N=C bond to yield carbamates (urethanes). This reaction is fundamental in polymer chemistry and is also used in the synthesis of various pharmaceutical agents.

-

Reaction with Water: Isocyanates are sensitive to moisture. They react with water to form an unstable carbamic acid intermediate, which then decarboxylates to yield the corresponding aniline (3-Chloro-4-(difluoromethoxy)aniline) and carbon dioxide. This highlights the need for anhydrous conditions during its use and storage.[6]

Application in Medicinal Chemistry and Drug Development

The incorporation of chlorine and fluorinated groups into drug candidates is a well-established strategy in medicinal chemistry to enhance efficacy and modulate physicochemical properties.[7] Phenyl isocyanates with similar substitution patterns are crucial intermediates in the synthesis of targeted therapies, particularly multi-kinase inhibitors for oncology.

For instance, the anticancer drug Sorafenib, a multi-kinase inhibitor, features a substituted urea linkage derived from a related isocyanate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[5][8] This highlights the importance of this class of reagents in constructing molecules designed to interact with specific biological targets. The 3-chloro-4-(difluoromethoxy)phenyl moiety can be used to generate novel analogs of such drugs, aiming to improve potency, selectivity, or pharmacokinetic profiles.

Safety, Handling, and Storage

Isocyanates as a class are hazardous chemicals that require strict handling protocols.

-

Toxicity and Hazards: this compound is toxic if ingested, inhaled, or absorbed through the skin.[9] It is a lachrymator, meaning it can cause severe irritation to the eyes and respiratory tract.[6] Isocyanates are also known respiratory and skin sensitizers, capable of causing allergic reactions upon exposure.[6][10]

-

Handling: All manipulations should be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat, is mandatory.[11][12] An emergency eye wash station and safety shower should be readily accessible.[11]

-

Storage: The compound is moisture-sensitive.[6] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][11] Refrigerated storage (2-8 °C) is often recommended.

-

Incompatibilities: It is incompatible with strong oxidizing agents, alcohols, amines, and water.[11][12]

Conclusion

This compound is a specialized chemical intermediate with high value in the synthesis of complex organic molecules. Its well-defined reactivity, centered on the electrophilic isocyanate group, combined with the modulating effects of its chloro and difluoromethoxy substituents, makes it a powerful tool for researchers in drug discovery and development. Understanding its properties, synthesis, and handling requirements is essential for its safe and effective application in the laboratory.

References

-

Pi Chemicals System. This compound.

-

ChemicalBook. This compound Product Description.

-

ChemicalBook. 3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL ISOCYANAT.

-

New Jersey Department of Health. HAZARD SUMMARY: 3-CHLORO-4-METHYL PHENYL ISOCYANATE.

-

Thermo Fisher Scientific. 3-Chloro-4-fluorophenyl isocyanate - SAFETY DATA SHEET.

-

ChemicalBook. This compound | 39479-97-5.

-

Thermo Fisher Scientific. 3-Chloro-4-fluorophenyl isocyanate, 98% 25 g.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethoxy)phenyl isocyanate.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Merck Millipore. SAFETY DATA SHEET.

-

PubChem. 3-Chloro-4-methylphenyl isocyanate.

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate.

-

NINGBO INNO PHARMCHEM CO.,LTD. Antimalarial Breakthroughs: The Contribution of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate.

-

The Royal Society of Chemistry. Supporting Information.

-

Organic Chemistry Portal. Isocyanate synthesis by substitution.

-

Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

-

National Institutes of Health (NIH). Nucleophilic Isocyanation.

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

ChemicalBook. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis.

-

PubMed. Discovery of potent mPGES-1 inhibitors.

Sources

- 1. Pi Chemicals System [pipharm.com]

- 2. 39479-97-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 9. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3-Chloro-4-(difluoromethoxy)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-4-(difluoromethoxy)phenyl isocyanate is a highly reactive, specialized organic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring an electrophilic isocyanate group and a phenyl ring substituted with both a chloro and a difluoromethoxy group, makes it a valuable and versatile building block. The electron-withdrawing nature of the substituents enhances the reactivity of the isocyanate moiety, while the difluoromethoxy group can impart desirable pharmacokinetic properties—such as increased metabolic stability and lipophilicity—to target molecules. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, reactivity, and critical applications, alongside rigorous safety protocols essential for its handling.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a central benzene ring. The key functional group is the isocyanate (-N=C=O) at position 1, which serves as a potent electrophile. The ring is further substituted with a chlorine atom at position 3 and a difluoromethoxy group (-OCF₂H) at position 4.

The collective electron-withdrawing effects of the chlorine, the difluoromethoxy group, and the isocyanate itself render the carbon atom of the isocyanate group highly susceptible to nucleophilic attack. This heightened reactivity is a cornerstone of its utility in organic synthesis.[1]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms N1 [label="N", pos="1.5,0.6!"]; C1 [label="C", pos="2.2,0.6!"]; O1 [label="O", pos="2.9,0.6!"]; C_ring1 [label="C", pos="0.8,0!"]; C_ring2 [label="C", pos="0.8,-1.2!"]; C_ring3 [label="C", pos="0,-1.8!"]; C_ring4 [label="C", pos="-0.8,-1.2!"]; C_ring5 [label="C", pos="-0.8,0!"]; C_ring6 [label="C", pos="0,0.6!"]; Cl1 [label="Cl", pos="0,-3.0!"]; O2 [label="O", pos="-1.6,-1.8!"]; C_methoxy [label="C", pos="-2.4,-1.2!"]; H_methoxy [label="H", pos="-3.2,-1.8!"]; F1 [label="F", pos="-2.4,0!"]; F2 [label="F", pos="-3.2,-0.6!"];

// Define bonds C_ring1 -- N1 [len=1.0]; N1 -- C1 [style=dashed, label="="]; C1 -- O1 [style=dashed, label="="]; C_ring1 -- C_ring2; C_ring2 -- C_ring3; C_ring3 -- C_ring4; C_ring4 -- C_ring5; C_ring5 -- C_ring6; C_ring6 -- C_ring1; C_ring3 -- Cl1; C_ring4 -- O2; O2 -- C_methoxy; C_methoxy -- H_methoxy; C_methoxy -- F1; C_methoxy -- F2;

// Aromatic ring representation (approximated with inner connections) C_ring1 -- C_ring4 [style=invis]; C_ring2 -- C_ring5 [style=invis]; C_ring3 -- C_ring6 [style=invis]; } Caption: Molecular structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 39479-97-5 | [2][3] |

| Molecular Formula | C₈H₄ClF₂NO₂ | [2][3][4] |

| Molecular Weight | 219.57 g/mol | [2][3] |

| Synonym | 2-Chloro-1-(difluoromethoxy)-4-isocyanatobenzene | [2] |

Note: Experimental data such as melting point, boiling point, and density are not consistently reported across public domains and should be determined empirically from a certificate of analysis for a specific batch.

Spectroscopic Characterization

For unambiguous identification and quality control, a combination of spectroscopic methods is essential.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band characteristic of the asymmetric stretching of the isocyanate (-N=C=O) group, typically appearing in the region of 2250-2275 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the substitution pattern. A key feature is the triplet signal for the single proton of the difluoromethoxy group (-OCF₂H ), typically found at a downfield chemical shift (δ 6.5-7.5 ppm) due to the deshielding effect of the adjacent fluorine atoms, with a characteristic proton-fluorine coupling constant.

-

¹³C NMR: The carbon of the isocyanate group will appear as a distinct signal in the range of δ 120-130 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: This will show a doublet corresponding to the two equivalent fluorine atoms of the difluoromethoxy group, coupled to the single proton.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (219.57). The isotopic pattern of the molecular ion will be characteristic for a molecule containing one chlorine atom (approximately a 3:1 ratio for M⁺ and M+2⁺ peaks).

Synthesis and Manufacturing Workflow

The most common and industrially scalable synthesis of this compound starts from the corresponding aniline precursor, 3-Chloro-4-(difluoromethoxy)aniline. The transformation of the amine group to an isocyanate is typically achieved via phosgenation.

Causality in Synthesis: The choice of phosgene (COCl₂) or a phosgene equivalent like triphosgene is critical because it provides a highly reactive electrophilic carbonyl source necessary to react with the relatively nucleophilic aniline. The reaction proceeds through an intermediate carbamoyl chloride, which then eliminates hydrogen chloride (HCl) to yield the final isocyanate product. The use of a non-nucleophilic base is often required to scavenge the HCl produced.

Synthetic Workflow: Aniline to Isocyanate

Experimental Protocol: Phosgenation of 3-Chloro-4-(difluoromethoxy)aniline

This protocol is a representative example and must be adapted and optimized based on laboratory scale and safety infrastructure. This reaction should only be performed by trained personnel in a certified chemical fume hood.

-

Inert Atmosphere: Charge a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (for neutralizing excess phosgene and HCl) with a solution of 3-Chloro-4-(difluoromethoxy)aniline (1.0 eq.) in an inert, anhydrous solvent (e.g., toluene or dichloromethane).

-

Phosgene Addition: Cool the solution to 0-5 °C. A solution of triphosgene (a safer solid phosgene equivalent) (approx. 0.4 eq.) in the same solvent is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature.[5] The reaction is highly exothermic.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed. The progress is monitored by thin-layer chromatography (TLC) or IR spectroscopy (disappearance of the N-H stretches of the aniline and appearance of the -NCO stretch).

-

Work-up: Once the reaction is complete, the solvent is carefully removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the pure isocyanate.

-

Validation: The structure and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, IR) as described in Section 3.

Reactivity and Applications

The primary utility of this compound stems from the high electrophilicity of the isocyanate carbon atom, making it a prime target for a wide range of nucleophiles.[6][7][8]

// Edges Isocyanate -> Urea [label="+ R₂NH"]; Amine -> Urea; Isocyanate -> Carbamate [label="+ R-OH"]; Alcohol -> Carbamate; Isocyanate -> UnstableCarbamamicAcid [label="+ H₂O"]; Water -> UnstableCarbamamicAcid; UnstableCarbamicAcid -> FinalAmine; UnstableCarbamicAcid -> CO2; } Caption: Key reactions of this compound with common nucleophiles.

Key Applications in Drug Discovery and Agrochemicals:

This isocyanate is a crucial intermediate for installing the 3-chloro-4-(difluoromethoxy)phenyl moiety into larger molecules. This specific structural motif is found in several advanced pharmaceutical agents.

-

Kinase Inhibitors: Many modern oncology drugs are kinase inhibitors. The formation of urea linkages is a common strategy in the design of these drugs. This isocyanate can be reacted with an appropriate amine-containing heterocyclic core to synthesize potent inhibitors. The chloro and difluoromethoxy groups can occupy specific pockets in the enzyme's active site, enhancing binding affinity and selectivity.

-

Agrochemicals: The incorporation of fluorinated groups, such as difluoromethoxy, is known to enhance the efficacy and metabolic stability of pesticides and herbicides.[9] The isocyanate provides a convenient handle for linking this beneficial group to other active components.

-

Analog of Sorafenib Intermediate: While not identical, this molecule shares features with intermediates like 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, which is a key building block for the anticancer drug Sorafenib.[10][11] This highlights the established importance of halogenated, fluorinated phenyl isocyanates in the synthesis of high-value pharmaceuticals.[12]

Safety, Handling, and Storage

Trustworthiness through Self-Validating Safety Systems

Isocyanates as a class are toxic and are potent respiratory and skin sensitizers.[13][14] Exposure can lead to severe asthma, dermatitis, and other allergic reactions.[14] A robust safety culture is non-negotiable when handling this compound.

Mandatory Handling Protocols:

-

Engineering Controls: All handling of this compound must be conducted in a certified, high-performance chemical fume hood to minimize inhalation exposure.[15]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

-

Gloves: Use chemically resistant gloves (e.g., butyl rubber or laminate films). Thin latex or nitrile gloves are not suitable.

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Body Protection: A chemically resistant lab coat or apron must be worn.[13]

-

Respiratory Protection: For any operations with a potential for aerosolization or if engineering controls are insufficient, a supplied-air respirator is necessary.[13][16] Air-purifying respirators with organic vapor cartridges may be used for low-concentration tasks but require a strict cartridge change-out schedule.

-

-

Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. Personnel must be trained on emergency procedures for spills and exposures.

-

Decontamination: Spills should be decontaminated with a suitable solution (e.g., a mixture of water, detergent, and sodium carbonate) to react the isocyanate into less hazardous urea derivatives.

Storage:

-

Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture, amines, alcohols, and bases.[15]

-

Isocyanates react with water to form unstable carbamic acids that decompose to the corresponding aniline and carbon dioxide, which can lead to pressure buildup in sealed containers.[15] Therefore, containers should be blanketed with an inert gas like nitrogen or argon.

References

- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.

- Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.

- California Department of Public Health. (n.d.).

- DOD Technologies. (2021, August 26).

- Health and Safety Authority. (2010, November).

- Huang, D., et al. (2017).

- [No Author]. (2017). Recent advances in reactions of aryl sulfonyl isocyanates. Organic & Biomolecular Chemistry (RSC Publishing).

- Pi Chemicals System. (n.d.). 3-Chloro-4-(difluoromethoxy)

- Bacaloglu, R., Cotarca, L., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung.

- ChemicalBook. (n.d.). 3-CHLORO-4-(DIFLUOROMETHOXY)

- Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.

- [No Author]. (n.d.). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.

- [No Author]. (2024). Isocyanate-based multicomponent reactions. RSC Advances (RSC Publishing).

- Benchchem. (n.d.). Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline.

- ChemicalBook. (n.d.). 3-(CHLORODIFLUOROMETHOXY)ANILINE synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Antimalarial Breakthroughs: The Contribution of 4-Chloro-3-(trifluoromethyl)

- Thermo Scientific Chemicals. (n.d.).

- PubChem. (n.d.).

- ChemicalBook. (n.d.). 39479-97-5(3-CHLORO-4-(DIFLUOROMETHOXY)

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)

- Google Patents. (n.d.). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.

- Zhang, Q. (2011). Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. The Chinese Journal of Modern Applied Pharmacy.

- The Royal Society of Chemistry. (n.d.).

- Organic Chemistry Portal. (n.d.).

- [No Author]. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

- ChemicalBook. (n.d.). 4-Chloro-3-(trifluoromethyl)

Sources

- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 2. Pi Chemicals System [pipharm.com]

- 3. 39479-97-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL ISOCYANAT [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 14. hsa.ie [hsa.ie]

- 15. icheme.org [icheme.org]

- 16. dodtec.com [dodtec.com]

Introduction: The Cornerstone of Urea Synthesis

An In-depth Technical Guide to the Reactivity of Isocyanates with Primary Amines

The reaction between an isocyanate and a primary amine is a fundamental transformation in organic chemistry, prized for its efficiency, high yield, and broad applicability. This reaction, a nucleophilic addition, forges a robust urea linkage, a critical functional group in pharmaceuticals, agrochemicals, and materials science, particularly in the synthesis of polyurea polymers.[1][2] Isocyanates (R-N=C=O) are highly reactive electrophiles due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, rendering the central carbon atom susceptible to nucleophilic attack.[3][4] Primary amines (R'-NH₂), with their lone pair of electrons on the nitrogen atom, are potent nucleophiles, driving a rapid and often exothermic reaction.[5][6]

This guide provides an in-depth exploration of this reaction, moving from core mechanistic principles and kinetics to practical experimental design and applications. It is intended for researchers, scientists, and drug development professionals who leverage this chemistry to build complex molecules and innovative materials.

Part 1: The Reaction Mechanism - A Stepwise Perspective

The formation of a substituted urea from an isocyanate and a primary amine is a classic example of nucleophilic addition. The reaction proceeds without the need for a catalyst and is typically irreversible under standard conditions.[7]

The generally accepted mechanism involves two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the highly electrophilic carbonyl carbon of the isocyanate group. This forms a transient, zwitterionic intermediate.

-

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the nitrogen of the amine moiety to the nitrogen of the original isocyanate group, resulting in the stable urea product.

This process is exceptionally fast, particularly with aliphatic amines, where reaction half-lives can be on the order of milliseconds.[8]

Caption: Mechanism of urea formation.

Part 2: Reaction Kinetics and Influencing Factors

The rate of urea formation is profoundly influenced by the electronic and steric nature of both the isocyanate and the amine, as well as by the reaction solvent and the presence of catalysts.

Electronic and Steric Effects

The reactivity is a direct consequence of the nucleophilicity of the amine and the electrophilicity of the isocyanate.

-

Amine Nucleophilicity: Aliphatic amines are significantly more basic and nucleophilic than aromatic amines, leading to much faster reaction rates.[9] The presence of electron-donating groups on the amine increases its nucleophilicity, accelerating the reaction, while electron-withdrawing groups have the opposite effect.

-

Isocyanate Electrophilicity: Aromatic isocyanates are generally more reactive than aliphatic isocyanates because the aromatic ring withdraws electron density, increasing the electrophilicity of the carbonyl carbon.[10][11]

-

Steric Hindrance: Bulky substituents near the reacting centers (the amine nitrogen or the isocyanate carbon) can significantly decrease the reaction rate by impeding the approach of the nucleophile to the electrophile.[9][12]

Table 1: Relative Reactivity of Isocyanates and Amines

| Reactant Type | Example | Relative Reactivity | Rationale |

| Amine | n-Butylamine | Very High | Strong nucleophile, minimal steric hindrance. |

| Aniline | Moderate | Reduced nucleophilicity due to electron delocalization into the aromatic ring. | |

| Isocyanate | Phenyl Isocyanate | High | Aromatic ring enhances electrophilicity of the carbonyl carbon.[11] |

| Cyclohexyl Isocyanate | Moderate | Alkyl group is less electron-withdrawing than an aryl group. |

Solvent Effects

The choice of solvent can influence the reaction rate, although the effect is often less pronounced than for reactions involving more charge-separated transition states. Aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM) are commonly used.[7] Some studies have shown that the reaction order can change depending on the solvent's ability to form hydrogen bonds.[13][14] Crucially, the solvent must be anhydrous to prevent the competing reaction of the isocyanate with water, which leads to the formation of a symmetrical urea byproduct via a carbamic acid intermediate.[5][15]

Catalysis

While the reaction between a primary amine and an isocyanate is typically so fast that it does not require catalysis, certain situations, such as reactions involving sterically hindered components or less nucleophilic aromatic amines, may benefit from it.[9] Tertiary amines, such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO), are known to catalyze isocyanate reactions.[16] The catalyst functions by forming a complex with the isocyanate, which further polarizes the N=C=O bond and increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack.

Caption: Tertiary amine catalytic cycle.

Part 3: A Self-Validating Experimental Protocol

This section provides a representative, step-by-step methodology for the synthesis of a substituted urea, incorporating self-validating checkpoints for reaction monitoring and product verification.

Objective: Synthesis of 1-Butyl-3-phenylurea from Phenyl Isocyanate and n-Butylamine.

Materials:

-

Phenyl Isocyanate (Reagent Grade, >98%)

-

n-Butylamine (Reagent Grade, >99%)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC Grade)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen-filled balloon or Schlenk line).

Experimental Workflow

Caption: General experimental workflow.

Step-by-Step Procedure:

-

Preparation: Under an inert atmosphere of nitrogen, add n-butylamine (1.0 eq) to a round-bottom flask containing anhydrous DCM. Stir the solution and cool to 0 °C in an ice bath. In a separate flask, prepare a solution of phenyl isocyanate (1.0 eq) in anhydrous DCM.

-

Addition: Add the phenyl isocyanate solution dropwise to the stirred n-butylamine solution over 10-15 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Reaction Monitoring (Self-Validation):

-

TLC Analysis: After 30 minutes, spot the reaction mixture on a silica TLC plate alongside the starting materials. Elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the spot corresponding to the limiting reagent (e.g., phenyl isocyanate) has disappeared.

-

IR Spectroscopy: An optional but definitive check is to take an aliquot of the reaction mixture and acquire an IR spectrum. The disappearance of the strong, sharp isocyanate (-N=C=O) peak around 2250-2275 cm⁻¹ indicates complete consumption.

-

-

Workup: Once the reaction is complete, evaporate the DCM solvent under reduced pressure using a rotary evaporator. The crude product is often a white solid.

-

Purification:

-

Recrystallization: For many simple ureas, the crude product is of high purity and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Chromatography: If impurities are present, purify the crude solid by flash column chromatography on silica gel.

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Part 4: Applications in Drug Development and Beyond

The reliability and efficiency of urea bond formation make it a vital tool in the pharmaceutical industry and materials science.

-

Drug Discovery: Urea moieties are common in drug candidates due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. Sorafenib, a kinase inhibitor used in cancer therapy, is a prominent example of a drug containing a urea linkage. The isocyanate-amine reaction is also used to append chemical tags, linkers, or probes to drug-like molecules for target identification and validation studies.[18][19][20]

-

Polymer Chemistry: The reaction of diisocyanates with diamines is the basis for producing polyureas, a class of polymers known for their high tensile strength, durability, and elastomeric properties.[1][9] These materials are used in high-performance coatings, adhesives, and elastomers.

Conclusion

The reaction between isocyanates and primary amines is a powerful and versatile chemical transformation. Its rapid kinetics, high efficiency, and operational simplicity have established it as a cornerstone reaction for the synthesis of ureas. For professionals in drug development and materials science, a thorough understanding of the underlying mechanism, kinetics, and practical considerations is essential for leveraging this reaction to its full potential in the creation of novel therapeutics and advanced materials.

References

-

Organic Chemistry Portal. (n.d.). Urea Formation. Source: Organic Chemistry Portal, URL: [Link]

-

Turk, T. (n.d.). Catalysis of Urethane Systems. Source: Turkchem, URL: [Link]

-

Various Authors. (2025). Reaction of Isocyanates with amines. Source: ResearchGate, URL: [Link]

-

Wikipedia. (n.d.). Methyl isocyanate. Source: Wikipedia, URL: [Link]

-

Sato, M. (1961). Mechanism of Amine-Catalyzed Reaction of Isocyanates with Hydroxyl Compounds. Source: ACS Publications, URL: [Link]

-

Various Authors. (n.d.). Urea formation via reaction of an isocyanate with an amine. Source: ResearchGate, URL: [Link]

-

Mingxu Chemicals. (2024). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. Source: Mingxu Chemicals, URL: [Link]

- Google Patents. (n.d.). US8058469B2 - Method for making carbamates, ureas and isocyanates.

-

Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Source: Poliuretanos, URL: [Link]

-

Various Authors. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). Source: ResearchGate, URL: [Link]

-

AUB ScholarWorks. (n.d.). of the reaction between. Source: AUB ScholarWorks, URL: [Link]

-

Baker, J. W., & Gaunt, J. (1947). Tertiary Amine Catalysis of the Reaction of Phenyl Isocyanate with Alcohols. Source: ACS Publications, URL: [Link]

-

ResearchGate. (n.d.). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Source: ResearchGate, URL: [Link]

-

NIH. (n.d.). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Source: NIH, URL: [Link]

-

Organic-SYN. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Source: Organic-SYN, URL: [Link]

-

MDPI. (n.d.). Reactions of CO2 with Amines. Source: MDPI, URL: [Link]

-

Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Source: Royal Society of Chemistry, URL: [Link]

-

Suh, S.-E., et al. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Source: RSC Publishing, URL: [Link]

-

Wikibooks. (n.d.). Organic Chemistry/Isocyanate. Source: Wikibooks, URL: [Link]

-

Wikipedia. (n.d.). Isocyanate. Source: Wikipedia, URL: [Link]

-

Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. Source: Dongsen Chemicals, URL: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Source: Organic Chemistry Portal, URL: [Link]

-

NIH. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Source: NIH, URL: [Link]

-

Diva-portal.org. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures. Source: Diva-portal.org, URL: [Link]

-

ACS Omega. (n.d.). How To Get Isocyanate?. Source: ACS Publications, URL: [Link]

-

ResearchGate. (2025). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Source: ResearchGate, URL: [Link]

-

Wiley Online Library. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Source: Wiley Online Library, URL: [Link]

-

Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Source: Patsnap, URL: [Link]

-

ResearchGate. (2025). Reaction of Hexamethylene Diisocyanate with Amines. Source: ResearchGate, URL: [Link]

-

Springer. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Source: Springer, URL: [Link]

-

PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Source: PCI Magazine, URL: [Link]

-

ResearchGate. (2025). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Source: ResearchGate, URL: [Link]

-

MDPI. (n.d.). Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats. Source: MDPI, URL: [Link]

- Google Patents. (n.d.). US5354689A - Method of detecting isocyanates.

-

MDPI. (n.d.). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Source: MDPI, URL: [Link]

-

ResearchGate. (2025). Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. Source: ResearchGate, URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 3. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 8. experts.umn.edu [experts.umn.edu]

- 9. poliuretanos.net [poliuretanos.net]

- 10. turkchem.net [turkchem.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02049H [pubs.rsc.org]

- 19. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-(difluoromethoxy)phenyl isocyanate

This guide provides an in-depth analysis of the expected spectroscopic signature of 3-Chloro-4-(difluoromethoxy)phenyl isocyanate, a key intermediate in pharmaceutical and agrochemical research. For researchers and drug development professionals, a thorough understanding of a molecule's spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This document synthesizes foundational spectroscopic principles with data from analogous compounds to provide a robust predictive framework for the analysis of this specific molecule.

Introduction and Molecular Structure

This compound (C₈H₄ClF₂NO₂) is a substituted aromatic isocyanate with a molecular weight of 219.57 g/mol .[1][2] The strategic placement of a chloro group, a difluoromethoxy group, and a highly reactive isocyanate moiety on a phenyl ring makes it a versatile building block. The isocyanate group, in particular, is highly susceptible to nucleophilic attack, allowing for the formation of ureas, carbamates, and other derivatives, which is a cornerstone of many synthetic pathways in medicinal chemistry.[3][4]

A comprehensive spectroscopic analysis is essential for unequivocal identification and purity assessment. This guide will cover the predicted data from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The difluoromethoxy group will exhibit a characteristic triplet.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ 7.4 - 7.6 | d | ~ 2.5 | H-2 | This proton is ortho to the electron-withdrawing isocyanate group and meta to the chloro and difluoromethoxy groups. Deshielding is expected. |

| ~ 7.2 - 7.4 | dd | J ≈ 8.5, 2.5 | H-6 | This proton is ortho to the isocyanate group and meta to the difluoromethoxy group. It will be split by both H-5 and H-2 (long-range). |

| ~ 7.1 - 7.3 | d | ~ 8.5 | H-5 | This proton is ortho to the electron-donating (by resonance) difluoromethoxy group, leading to a more upfield shift compared to H-2 and H-6. |

| ~ 6.6 - 7.0 | t | J(H-F) ≈ 74 | -OCHF₂ | The proton of the difluoromethoxy group will be split into a triplet by the two equivalent fluorine atoms. The chemical shift is significantly downfield due to the electronegative oxygen and fluorine atoms. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for all eight carbon atoms. The isocyanate carbon is typically found in a distinct region, and the carbon of the difluoromethoxy group will show a characteristic triplet due to one-bond coupling with the two fluorine atoms. Data from similar isocyanates, such as isocyanic acid 3,4-dichlorophenyl ester and 3-(trifluoromethyl)phenyl isocyanate, can provide reference points for the aromatic carbons.[5][6][7]

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Assignment | Rationale |

| ~ 135 - 140 | s | C-NCO | The carbon attached to the isocyanate group is deshielded. |

| ~ 125 - 130 | s | -N=C=O | The isocyanate carbon itself has a characteristic chemical shift. |

| ~ 115 - 125 | t (¹JCF ≈ 240-260 Hz) | -OCHF₂ | This carbon is directly bonded to two fluorine atoms, resulting in a large one-bond C-F coupling constant and a significant downfield shift. |

| ~ 150 - 155 | t (²JCF ≈ 20-30 Hz) | C-O | The carbon attached to the difluoromethoxy group will show a smaller two-bond coupling to the fluorine atoms. |

| ~ 120 - 135 | s | Aromatic Carbons | The remaining aromatic carbons will appear in this range, with their specific shifts influenced by the substituents. The carbon bearing the chlorine atom (C-Cl) will be in the lower end of this range. |

Predicted ¹⁹F NMR Data

¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, a single resonance is expected.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ -80 to -90 | d | J(F-H) ≈ 74 | -OCHF₂ | The two fluorine atoms are chemically equivalent and will be split into a doublet by the single proton of the methoxy group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is anhydrous, as isocyanates react with water.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled fluorine spectrum to observe the F-H splitting. A proton-decoupled spectrum can also be run to confirm the chemical shift.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference all spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The most prominent feature in the IR spectrum of this compound will be the very strong and sharp absorption band of the isocyanate group. This is a highly characteristic and reliable diagnostic peak.[8][9]

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 2240 - 2280 | Very Strong, Sharp | -N=C=O | Asymmetric stretch |

| 3050 - 3100 | Medium to Weak | Aromatic C-H | Stretch |

| 1500 - 1600 | Medium | Aromatic C=C | Ring stretch |

| 1200 - 1250 | Strong | Aryl-O | Asymmetric stretch |

| 1000 - 1150 | Strong | C-F | Stretch |

| 700 - 800 | Strong | C-Cl | Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, Electron Ionization (EI) would likely lead to significant fragmentation, while a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be more likely to show a prominent molecular ion peak.

Predicted m/z Values and Fragments:

-

Molecular Ion (M⁺): m/z ≈ 219 (and 221 due to the ³⁷Cl isotope). The isotopic pattern of one chlorine atom (M:M+2 ratio of ~3:1) will be a key diagnostic feature.

-

Key Fragments:

-

[M - NCO]⁺: m/z ≈ 177/179. Loss of the isocyanate radical.

-

[M - OCHF₂]⁺: m/z ≈ 152/154. Loss of the difluoromethoxy radical.

-

[M - Cl]⁺: m/z ≈ 184. Loss of the chlorine radical.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The method of introduction will depend on the ionization source. For GC-MS (EI), the sample would be injected into the gas chromatograph. For ESI, the sample would be dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused or injected via an LC system.

-

Ionization: Select an appropriate ionization method (e.g., EI for fragmentation data or ESI for molecular weight confirmation).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, check for the correct chlorine isotopic pattern, and propose structures for the major fragment ions.

Caption: A typical workflow for the complete spectroscopic characterization of a novel compound.

Conclusion

References

-

Pi Chemicals System. This compound. [Link]

-

PubChem. Phenyl isocyanate. [Link]

-

PubChemLite. 4-chloro-3-(trifluoromethyl)phenyl isocyanate (C8H3ClF3NO). [Link]

-

PubChemLite. 3-chloro-4-fluorophenyl isocyanate (C7H3ClFNO). [Link]

-

SpectraBase. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate. [Link]

- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)

-

ResearchGate. Fig. S3. 1 H-NMR spectrum of methyl 3-chloro-4-hydroxybenzoate-blocked polyisocyanate (Solvent:CDCl 3 ). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. [Link]

-

American Laboratory. An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. [Link]

- Google P

- Google Patents.

-

SpectraBase. Phenylisocyanate - Optional[1H NMR]. [Link]

-

SpectraBase. Phenylisocyanate - Optional[FTIR]. [Link]

Sources

- 1. Pi Chemicals System [pipharm.com]

- 2. 39479-97-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Isocyanic acid 3,4-dichlorophenyl ester(102-36-3) 13C NMR spectrum [chemicalbook.com]

- 6. 3-(Trifluoromethyl)phenyl isocyanate(329-01-1) 13C NMR [m.chemicalbook.com]

- 7. Phenyl isocyanate(103-71-9) 13C NMR spectrum [chemicalbook.com]

- 8. Phenyl isocyanate(103-71-9) IR Spectrum [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-4-(difluoromethoxy)phenyl isocyanate

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3-chloro-4-(difluoromethoxy)phenyl isocyanate, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing the spectrum, predicts the chemical shifts and coupling constants, and outlines a robust experimental protocol for acquiring high-quality data.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound with the molecular formula C₈H₄ClF₂NO₂ and a molecular weight of 219.57 g/mol . Its structure, characterized by a phenyl ring bearing a chloro, a difluoromethoxy, and a highly reactive isocyanate group, makes it a valuable building block in organic synthesis. The precise arrangement of these substituents gives rise to a unique and predictable ¹H NMR spectrum, which serves as a critical tool for structural verification and purity assessment.

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The aromatic region of the ¹H NMR spectrum is expected to display a complex pattern due to the presence of three non-equivalent protons on the phenyl ring. The difluoromethoxy group will also give rise to a characteristic signal.

Aromatic Protons (H-2, H-5, and H-6)

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The isocyanate group (-NCO) is an electron-withdrawing group, as is the chloro group (-Cl). The difluoromethoxy group (-OCHF₂) is also electron-withdrawing due to the electronegativity of the fluorine and oxygen atoms.

-

H-2: This proton is ortho to the isocyanate group and meta to the chloro group. The strong deshielding effect of the adjacent isocyanate group will shift this proton significantly downfield.

-

H-5: This proton is ortho to the chloro group and meta to the difluoromethoxy group. The deshielding effect of the chloro group will be the dominant influence.

-

H-6: This proton is ortho to the difluoromethoxy group and meta to the isocyanate group. The electron-withdrawing nature of the difluoromethoxy group will cause a downfield shift.

The coupling between these protons will result in a complex splitting pattern. The expected coupling constants are based on typical values for substituted benzene rings.[1]

-

ortho-coupling (³J): Typically in the range of 7-10 Hz.

-

meta-coupling (⁴J): Typically in the range of 2-3 Hz.

-

para-coupling (⁵J): Typically less than 1 Hz and often not resolved.

Based on these principles, the following spectral characteristics are predicted:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 7.30 - 7.50 | Doublet of doublets (dd) or a complex multiplet | ³J(H2-H6) ≈ 8.5 Hz, ⁴J(H2-H5) ≈ 2.5 Hz |

| H-5 | 7.10 - 7.30 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8.5 Hz, ⁴J(H2-H5) ≈ 2.5 Hz |

| H-6 | 7.00 - 7.20 | Triplet-like multiplet or a doublet of doublets (dd) | ³J(H2-H6) ≈ 8.5 Hz, ³J(H5-H6) ≈ 8.5 Hz |

Difluoromethoxy Proton (-OCHF₂)

The proton of the difluoromethoxy group is coupled to the two adjacent fluorine atoms. This will result in a triplet in the ¹H NMR spectrum due to coupling to two equivalent fluorine nuclei (n+1 rule, where n=2). The chemical shift will be significantly downfield due to the electronegativity of the attached oxygen and fluorine atoms.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH F₂ | 6.50 - 7.00 | Triplet (t) | ²J(H-F) ≈ 72-75 Hz |

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent as it is chemically inert towards the isocyanate group and provides a clean spectral window. Acetone-d₆ or Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, but may show residual water peaks that could interfere with the aromatic region.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

2. NMR Spectrometer Setup:

-

Field Strength: A spectrometer with a field strength of 300 MHz or higher is recommended to achieve good spectral dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

-

Probe Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹H frequency and matched to the impedance of the spectrometer for optimal sensitivity.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which will result in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient for a routine ¹H NMR spectrum.

-

Acquisition Time (AQ): Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for quantitative analysis.

-

Number of Scans (NS): Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 10 ppm).

4. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Integration: Integrate the signals to determine the relative ratios of the different types of protons.

-

Peak Picking: Accurately pick the peak positions to determine the chemical shifts and coupling constants.

Experimental Workflow Diagram:

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of Substituted Phenyl Isocyanates

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of substituted phenyl isocyanates is paramount. These compounds are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and functional materials. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive analytical technique for elucidating the nuanced electronic architecture of these molecules. This guide provides a deep dive into the theory, practical application, and interpretation of ¹³C NMR for the analysis of substituted phenyl isocyanates.

Theoretical Framework: Understanding the ¹³C NMR Landscape of Phenyl Isocyanates

The chemical shift of a ¹³C nucleus is exquisitely sensitive to its local electronic environment. In substituted phenyl isocyanates, the chemical shifts of the aromatic and isocyanate carbons are governed by a complex interplay of inductive and resonance effects imparted by the substituents on the phenyl ring, as well as the inherent electronic nature of the isocyanate group itself.

1.1. The Electronic Character of the Isocyanate (-N=C=O) Group

The isocyanate functional group is a powerful electron-withdrawing group, primarily through the inductive effect of the electronegative nitrogen and oxygen atoms. It also possesses a complex resonance character. This electronic nature significantly influences the ¹³C NMR spectrum, both of the isocyanate carbon itself and the carbons of the phenyl ring. The isocyanate carbon is a quaternary carbon and typically appears in the 120-130 ppm region of the ¹³C NMR spectrum[1].

1.2. Substituent Effects on Aromatic and Isocyanate Carbon Chemical Shifts

The introduction of a substituent onto the phenyl ring perturbs the electron distribution throughout the molecule. These perturbations are transmitted via two primary mechanisms:

-

Inductive Effects: These are transmitted through the sigma-bond framework and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (e.g., -NO₂, -Cl) will generally deshield (shift downfield) the aromatic carbons, while electron-donating groups (e.g., -CH₃, -OCH₃) will shield (shift upfield) them.

-

Resonance Effects: These are transmitted through the pi-electron system and are most pronounced at the ortho and para positions. Electron-donating groups with lone pairs (e.g., -NH₂, -OCH₃) can donate electron density into the ring, causing significant shielding at these positions. Conversely, electron-withdrawing groups that can accept pi-electrons (e.g., -NO₂) will withdraw electron density, leading to deshielding.

The interplay of these effects dictates the final chemical shift of each carbon atom. The influence of substituents on ¹³C NMR chemical shifts in aromatic systems has been extensively studied and can often be correlated with Hammett substituent constants (σ), which provide a quantitative measure of the electronic effect of a substituent[2][3][4][5][6]. A positive correlation with Hammett constants suggests that electron-withdrawing groups cause a downfield shift, while a negative correlation indicates an upfield shift.

Data Analysis: A Survey of ¹³C NMR Chemical Shifts in Substituted Phenyl Isocyanates

The following table summarizes the ¹³C NMR chemical shifts for a selection of substituted phenyl isocyanates, compiled from various spectral databases. These data provide a practical foundation for understanding the impact of different substituents.

| Substituent (Position) | δ (N=C=O) (ppm) | δ (C-1) (ppm) | δ (C-2, C-6) (ppm) | δ (C-3, C-5) (ppm) | δ (C-4) (ppm) | Other Carbons (ppm) | Reference(s) |

| H | ~125.0 | ~132.8 | ~125.0 | ~129.5 | ~125.0 | - | [7][8] |

| 4-CH₃ | ~128.9 | ~129.9 | ~129.9 | ~129.9 | ~135.0 | CH₃: ~21.0 | |